4-(2H-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-3-(naphthalen-1-yl)azetidin-2-one
Description
The compound 4-(2H-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-3-(naphthalen-1-yl)azetidin-2-one (molecular formula: C₂₇H₂₁NO₄, molecular weight: 423.46 g/mol) is a β-lactam (azetidin-2-one) derivative featuring three distinct aromatic substituents:
- A 1,3-benzodioxole group at position 4,
- A 4-methoxyphenyl group at position 1,
- A naphthalen-1-yl group at position 3 .
While the provided evidence lacks direct pharmacological data for this compound, its design suggests possible applications in medicinal chemistry, particularly given the prevalence of β-lactams in drug discovery (e.g., antibiotics, enzyme inhibitors) .
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-3-naphthalen-1-ylazetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO4/c1-30-20-12-10-19(11-13-20)28-26(18-9-14-23-24(15-18)32-16-31-23)25(27(28)29)22-8-4-6-17-5-2-3-7-21(17)22/h2-15,25-26H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYOKAVQFGKYKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C(C2=O)C3=CC=CC4=CC=CC=C43)C5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2H-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-3-(naphthalen-1-yl)azetidin-2-one is a derivative of azetidin-2-one, characterized by its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 461.5 g/mol. The compound features a benzodioxole moiety, a methoxyphenyl group, and a naphthalene ring, contributing to its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 461.5 g/mol |
| Molecular Formula | C24 H19 N3 O5 |
| LogP | 3.3801 |
| Polar Surface Area | 75.779 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 2 |
Anticancer Activity
Research indicates that azetidinone derivatives exhibit significant anticancer properties. A study highlighted the cytotoxic effects of similar compounds against various cancer cell lines, suggesting that the presence of the naphthalene and methoxy groups enhances their antitumor activity through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Properties
Compounds containing benzodioxole structures have been linked to antimicrobial activity. In vitro studies demonstrated that derivatives similar to this compound showed notable inhibition against bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This effect was observed in studies where similar azetidinone derivatives reduced nitric oxide (NO) production in macrophages stimulated with lipopolysaccharides (LPS), indicating their role in modulating inflammatory responses .
Study 1: Cytotoxic Activity
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of azetidinone derivatives, including those with similar structural motifs. The results indicated that these compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, supporting their potential as anticancer agents .
Study 2: Antimicrobial Evaluation
In a comparative study on antimicrobial efficacy, derivatives resembling the target compound were tested against multiple bacterial strains. The results showed effective inhibition zones, particularly for gram-positive bacteria, reinforcing the antimicrobial potential attributed to the benzodioxole component .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : It disrupts normal cell cycle progression, leading to growth inhibition.
- Inflammation Modulation : By inhibiting key inflammatory mediators, it helps reduce inflammation-related damage.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs to 4-(2H-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-3-(naphthalen-1-yl)azetidin-2-one exhibit significant anticancer properties. For instance, derivatives of benzodioxole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. Studies suggest that the presence of the naphthalene moiety enhances the compound's interaction with cellular targets involved in cancer progression .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Its structural components allow it to interact with microbial membranes, leading to cell lysis or inhibition of essential metabolic pathways. In vitro studies demonstrate effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .
Neuropharmacological Potential
Given the structural similarity to known neuroactive compounds, this azetidinone has been evaluated for its effects on neurotransmitter systems. Preliminary findings suggest it may influence serotonin and dopamine pathways, potentially offering therapeutic benefits in mood disorders and neurodegenerative diseases .
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes has been a focal point of research. For example, it has shown promise as an inhibitor of certain kinases involved in cancer signaling pathways. This inhibition can lead to reduced tumor growth and enhanced sensitivity to existing chemotherapeutic agents .
Case Study 1: Anticancer Efficacy
A study conducted on a series of naphthalene derivatives demonstrated that modifications at the azetidinone position significantly impacted cytotoxicity against breast cancer cells (MCF-7). The compound was found to induce G0/G1 phase arrest, suggesting a mechanism involving cell cycle disruption .
Case Study 2: Antimicrobial Activity
In another investigation, a derivative of the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
The β-lactam core of the target compound is rare among the analogs identified in the evidence. Most structurally related compounds feature alternative heterocyclic cores:
Key Observations :
- The target compound’s β-lactam core is unique; most analogs feature pyrazole, pyrazolinone, or oxadiazole rings.
Substituent Analysis
Aromatic Groups :
- 1,3-Benzodioxole: Present in the target compound and in ethylone (a cathinone derivative, ). Benzodioxole is associated with enhanced metabolic stability and membrane permeability in drug design .
- 4-Methoxyphenyl: A common substituent in the target compound, pyrazolinone (), and pyrazole (). Methoxy groups often improve solubility and modulate electronic effects .
- Naphthalen-1-yl : Shared with the oxadiazole derivative (). This bulky group may enhance lipophilicity and influence binding to hydrophobic pockets .
Functional Group Positioning :
- The target compound’s substituents are distributed across three positions of the β-lactam ring, creating a sterically crowded structure.
Pharmacological Potential
While explicit bioactivity data for the target compound is unavailable, analogs provide clues:
- Pyrazolinones () and pyrazoles () are noted for analgesic and anti-inflammatory activities .
- β-Lactams are historically significant as antibiotics (e.g., penicillins) and protease inhibitors. The target compound’s structure could be explored for similar applications .
Q & A
Q. Q1. What synthetic strategies are recommended for optimizing the yield of this compound, given its complex stereochemistry?
A1. Synthesis should prioritize stereochemical control, particularly for the azetidin-2-one core. Key steps include:
- Stille or Suzuki coupling for aryl-naphthyl bond formation, ensuring regioselectivity .
- Use of chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) to manage the (3R,4S) configuration observed in related azetidinones .
- Reaction optimization : Reflux conditions (e.g., 10–12 hours in dioxane) with NaH as a base improve cyclization efficiency, as seen in analogous syntheses .
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) followed by recrystallization in ethanol enhances purity .
Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?
A2. Multi-modal analytical validation is critical:
- NMR : Compare , , and -NMR shifts to reference spectra of structurally similar azetidinones (e.g., δ 7.2–8.1 ppm for naphthyl protons; δ 170–175 ppm for the lactam carbonyl) .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase; expect [M+H] peaks near m/z 450–470 .
- X-ray crystallography : Resolve stereochemistry ambiguities via single-crystal XRD, particularly for the benzodioxol and methoxyphenyl substituents .
Advanced Research Questions
Q. Q3. How do enantiomeric forms of this compound differ in biological activity, and what methodologies can resolve these differences?
A3. Enantiomers may exhibit divergent binding affinities due to the azetidinone core’s stereochemistry. Methodologies include:
- Chiral HPLC : Use Chiralpak® IA/IB columns with hexane/isopropanol (90:10) to separate enantiomers .
- Molecular docking : Compare (3R,4S) vs. (3S,4R) docking into target proteins (e.g., kinase or GPCR binding pockets) using AutoDock Vina .
- In vitro assays : Test enantiomers against cell lines (e.g., HEK293 or MCF-7) to assess IC variations via MTT assays .
Q. Q4. What experimental approaches are suitable for studying this compound’s environmental fate and biodegradation?
A4. Follow protocols from environmental chemistry frameworks like Project INCHEMBIOL :
- Abiotic degradation : Expose the compound to UV light (254 nm) in aqueous buffers (pH 4–9) and monitor degradation via LC-MS/MS.
- Biotic transformation : Incubate with soil microbiota (e.g., Pseudomonas spp.) and quantify metabolite formation (e.g., hydroxylated derivatives) over 14 days.
- Partition coefficients : Measure log (octanol/water) using shake-flask methods; predicted log ≈ 3.5–4.0 suggests moderate bioaccumulation risk .
Q. Q5. How can contradictory bioactivity data across studies be systematically addressed?
A5. Contradictions often arise from assay variability or impurity interference. Mitigation strategies:
- Standardize assays : Use identical cell lines (e.g., ATCC-certified), passage numbers, and endpoint measurements (e.g., luminescence vs. absorbance) .
- Dose-response validation : Replicate IC determinations with at least three independent experiments, reporting mean ± SEM .
- Impurity profiling : Characterize batches via GC-MS or -NMR to rule out side products (e.g., residual naphthyl precursors) .
Q. Q6. What computational tools are effective for predicting this compound’s pharmacokinetic properties?
A6. Leverage in silico ADME platforms:
- SwissADME : Predict bioavailability (e.g., %HIA >80%), CYP450 inhibition (e.g., CYP3A4), and blood-brain barrier permeability .
- Molecular dynamics (MD) : Simulate binding stability to serum albumin (PDB: 1AO6) over 100 ns trajectories using GROMACS .
- QSAR models : Apply MOE or Schrödinger suites to correlate structural features (e.g., methoxy group) with solubility or toxicity .
Methodological Resources
- Stereochemical analysis : Refer to IUPAC guidelines for azetidinone nomenclature and XRD data repositories (e.g., Cambridge Structural Database) .
- Environmental protocols : Consult ISEAC35 frameworks for ecotoxicological testing .
- Bioactivity assays : Follow NIH/EPA guidelines for cell-based toxicity screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
